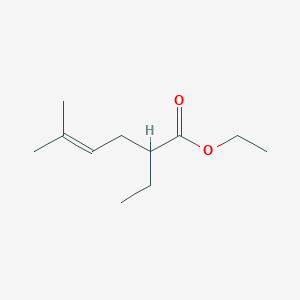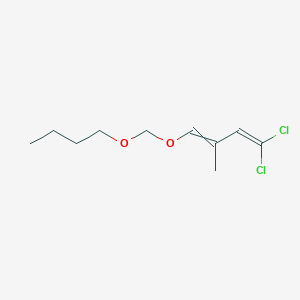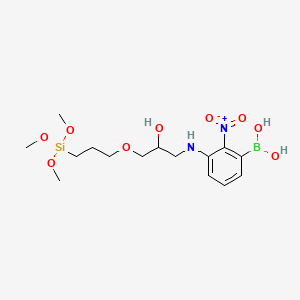![molecular formula C11H20INO3Si B14324823 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide CAS No. 111160-41-9](/img/structure/B14324823.png)
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is notable for its unique structure, which combines a pyridinium ion with a trimethoxysilyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a trimethoxysilane derivative. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets through its pyridinium core and trimethoxysilyl group. These interactions can affect various biochemical pathways, leading to its observed effects in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:
Methylpyridinium: This compound has a similar pyridinium core but lacks the trimethoxysilyl group, making it less versatile in certain applications.
Trimethoxysilyl derivatives: These compounds contain the trimethoxysilyl group but do not have the pyridinium core, limiting their use in specific chemical reactions. The uniqueness of this compound lies in its combination of both the pyridinium and trimethoxysilyl functionalities, which allows it to participate in a broader range of chemical reactions and applications.
Properties
CAS No. |
111160-41-9 |
|---|---|
Molecular Formula |
C11H20INO3Si |
Molecular Weight |
369.27 g/mol |
IUPAC Name |
trimethoxy-[2-(1-methylpyridin-1-ium-2-yl)ethyl]silane;iodide |
InChI |
InChI=1S/C11H20NO3Si.HI/c1-12-9-6-5-7-11(12)8-10-16(13-2,14-3)15-4;/h5-7,9H,8,10H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AQFMDKOMKBZATG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1CC[Si](OC)(OC)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


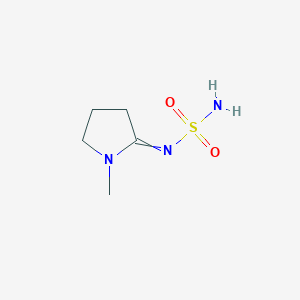
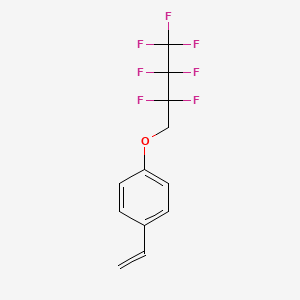
![Bicyclo[9.3.1]pentadecan-15-one, 12-hydroxy-1-nitro-](/img/structure/B14324754.png)
![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
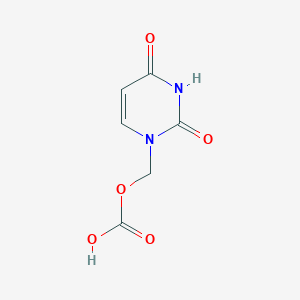
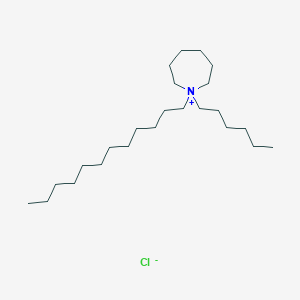
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)
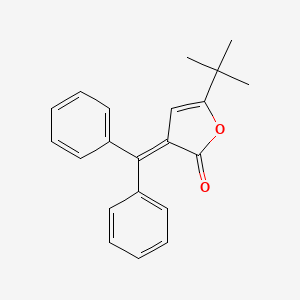
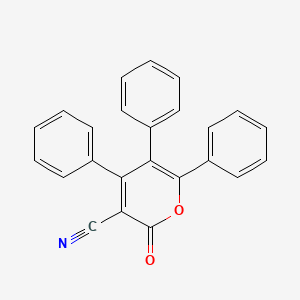
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
